Cyclopentanecarboxylic acid,2-hydroxy-,methyl ester,(1S,2S)-(9ci)
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Overview
Description
Methyl (S,S)-2-hydroxycyclopentanecarboxylate is an organic compound with a cyclopentane ring structure, featuring a hydroxyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (S,S)-2-hydroxycyclopentanecarboxylate typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.
Hydroxyl Group Introduction: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents.
Carboxylate Ester Formation: The carboxylate ester is formed through esterification reactions, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of methyl (S,S)-2-hydroxycyclopentanecarboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (S,S)-2-hydroxycyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Methyl (S,S)-2-hydroxycyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (S,S)-2-hydroxycyclopentanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and reactivity. The compound may participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
Methyl (R,R)-2-hydroxycyclopentanecarboxylate: A stereoisomer with different spatial arrangement of atoms.
Cyclopentanecarboxylic acid: Lacks the hydroxyl and ester groups.
Cyclopentanol: Contains a hydroxyl group but lacks the carboxylate ester.
Uniqueness
Methyl (S,S)-2-hydroxycyclopentanecarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and chemical properties compared to its isomers and structurally similar compounds.
Properties
CAS No. |
122332-63-2 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
XMPIOOIEGQJDKJ-WDSKDSINSA-N |
SMILES |
COC(=O)C1CCCC1O |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@@H]1O |
Canonical SMILES |
COC(=O)C1CCCC1O |
Synonyms |
Cyclopentanecarboxylic acid, 2-hydroxy-, methyl ester, (1S,2S)- (9CI) |
Origin of Product |
United States |
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